2-Carboxyethyl-bromo-choline Ester, Chloride Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

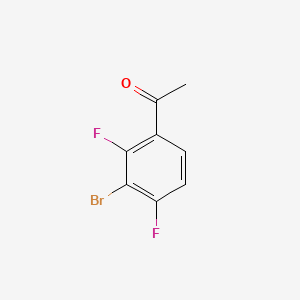

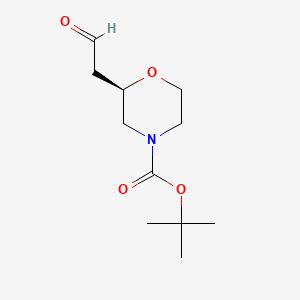

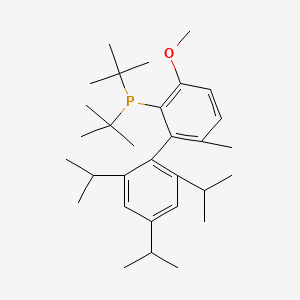

2-Carboxyethyl-bromo-choline Ester, Chloride Salt is a chemical compound with the molecular formula C8H17BrClNO2 and a molecular weight of 274.58 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 2-Carboxyethyl-bromo-choline Ester, Chloride Salt is represented by the formula C8H17BrClNO2 . The InChI representation is InChI=1S/C8H17BrNO2.ClH/c1-10(2,3)6-7-12-8(11)4-5-9;/h4-7H2,1-3H3;1H/q+1;/p-1 .Physical And Chemical Properties Analysis

2-Carboxyethyl-bromo-choline Ester, Chloride Salt is a solid substance . It is soluble in ethanol, methanol, and water . It should be stored at -20° C . The melting point is between 65-72°C (lit.) .Applications De Recherche Scientifique

Degradation and Stability of Deep-Eutectic Solvents

Research on the degradation of deep-eutectic solvents based on choline chloride and carboxylic acids has highlighted the thermal and long-term stability concerns of these solvents. The esterification reaction between the carboxylic acid and alcohol moiety of choline chloride is a significant pathway for degradation, which can compromise the solvent's applicability in various chemical processes (Rodriguez et al., 2019).

Ester Hydrolysis and Ionic Conversion

Studies on the hydrolysis of ester functional groups in [2-(acryloyloxy)ethyl]trialkylammonium chloride have shown rapid conversion under basic conditions, transforming the cationic units into anionic acrylate salt monomer residues. This transformation is crucial for understanding the chemical behavior of these compounds in various pH environments (Fehervari, 2002).

Synthesis and Catalysis

The catalytic roles of choline chloride-based systems in synthesis reactions have been extensively studied. For example, choline chloride·2ZnCl2 has been used for the liquid–liquid biphasic synthesis of long-chain wax esters, showcasing the advantages of both homogeneous and heterogeneous catalysis with high product yield (Sunitha et al., 2007). Additionally, choline chloride·2CrCl3·6H2O has been identified as an efficient catalyst for esterification of formic and acetic acid at room temperature, highlighting its potential in green chemistry applications (Cao et al., 2016).

Green Chemistry and Solvent Applications

The adoption of choline chloride-based deep eutectic solvents (DES) in green chemistry is notable for their use as solvents in reactions and extractions. These solvents offer advantages such as low toxicity, biodegradability, and cost-effectiveness, making them suitable for various applications, including the synthesis of primary amides from aldehydes and from nitriles (Patil et al., 2014).

Propriétés

IUPAC Name |

2-(3-bromopropanoyloxy)ethyl-trimethylazanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17BrNO2.ClH/c1-10(2,3)6-7-12-8(11)4-5-9;/h4-7H2,1-3H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKSHSOYSOPTAKR-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)CCBr.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17BrClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747295 |

Source

|

| Record name | 2-[(3-Bromopropanoyl)oxy]-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Carboxyethyl-bromo-choline Ester, Chloride Salt | |

CAS RN |

1219417-69-2 |

Source

|

| Record name | 2-[(3-Bromopropanoyl)oxy]-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Benzyl(methyl)amino]-2,2-difluoropropanoic Acid](/img/structure/B567262.png)

![1'-Benzyl-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidin]-4(5H)-one](/img/structure/B567269.png)